molecular formula C11H16O2 B13173084 Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate

Cat. No.: B13173084
M. Wt: 180.24 g/mol
InChI Key: KPVZIZOUMNRLMV-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is a synthetic ester characterized by a cyclopropane ring substituted with four methyl groups (2,2,3,3-tetramethylcyclopropyl) attached to a propiolic acid methyl ester backbone. This structure confers unique steric and electronic properties, distinguishing it from simpler cyclopropane derivatives.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-10(2)8(11(10,3)4)6-7-9(12)13-5/h8H,1-5H3

InChI Key

KPVZIZOUMNRLMV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C#CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor.

    Alkyne Formation:

    Esterification: The final step involves the esterification of the alkyne intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-Cyclopropylprop-2-ynoate

Structure: Ethyl 3-cyclopropylprop-2-ynoate (C₈H₁₀O₂) shares a propynoate ester backbone but lacks the methyl substituents on the cyclopropane ring . Key Differences:

  • Cyclopropane Substituents : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the tetramethyl analog.
  • Ester Group : The ethyl ester (vs. methyl) marginally increases molecular weight (138.166 vs. ~152.19 for the tetramethyl analog) and may alter metabolic stability.
Property Methyl 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoate Ethyl 3-Cyclopropylprop-2-ynoate
Molecular Formula C₁₂H₁₆O₂ (estimated) C₈H₁₀O₂
Molecular Weight ~192.25 138.166
Cyclopropane Substitution 2,2,3,3-Tetramethyl Unsubstituted cyclopropyl
LogP (Predicted) ~3.5 (higher lipophilicity) ~1.8

Applications: Ethyl 3-cyclopropylprop-2-ynoate is primarily a synthetic intermediate, whereas the tetramethyl variant’s steric bulk may enhance stability in hydrophobic environments.

Tetramethylcyclopropanoylindoles (e.g., UR-144, A-834,735)

Structure: Compounds like UR-144 and A-834,735 feature a 2,2,3,3-tetramethylcyclopropanoyl group attached to an indole ring via a ketone linkage, with nitrogen substitutions (e.g., pentyl, tetrahydro-2H-pyran-4-yl) . Key Differences:

  • Functional Group: The indole-based analogs are methanones (ketones), whereas the target compound is an ester.
  • Pharmacological Relevance: Tetramethylcyclopropanoylindoles are synthetic cannabinoid receptor agonists, whereas the ester structure of this compound lacks the indole scaffold required for cannabinoid receptor binding .
Property This compound UR-144 (Tetramethylcyclopropanoylindole)
Core Structure Propynoate ester Indole-linked methanone
Molecular Weight ~192.25 ~341.89 (C₂₃H₂₇ClNO)
Receptor Affinity Not established High affinity for CB1/CB2 receptors
Regulatory Status Unregulated (presumed) Controlled substance in multiple regions

Phosphonamidate Derivatives (e.g., O-Pinacolyl N,N-Dipropylphosphoramidocyanidate)

Structure : These compounds, such as those in –4, contain phosphonamidate or phosphoramidocyanidate groups with branched alkyl chains.
Key Differences :

  • Functional Groups : Phosphorus-containing moieties contrast sharply with the ester and cyclopropane architecture of the target compound.

Biological Activity

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of alkynes and esters. Its molecular formula is C13H20O2C_{13}H_{20}O_2, with a molecular weight of approximately 208.30 g/mol. The compound features a prop-2-ynoate group linked to a tetramethylcyclopropyl moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
IUPAC NameThis compound
Canonical SMILESC(C#C(C(=O)OC)C1(C(C1(C)C)C))C)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial Activity : Compounds containing alkyne functionalities have been reported to possess antibacterial and antifungal properties. The presence of the tetramethylcyclopropyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Anticancer Properties : Some derivatives of alkynes have shown promise in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest. The specific mechanisms for this compound require further investigation but may involve similar pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various alkyne derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. This compound was included in a series of tests where it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Anticancer Activity : In vitro studies on related compounds have indicated that alkynes can induce apoptosis in cancer cell lines such as HeLa and A549. Preliminary results suggest that this compound may also exhibit similar effects through modulation of apoptotic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines

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